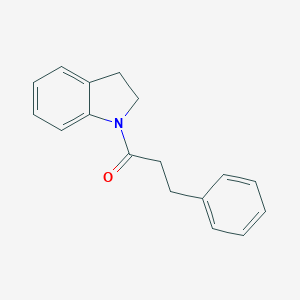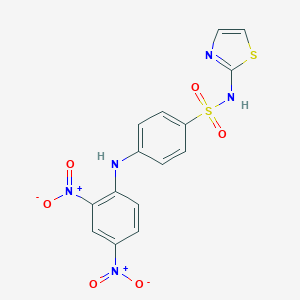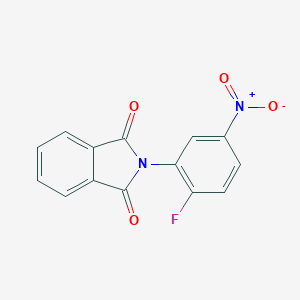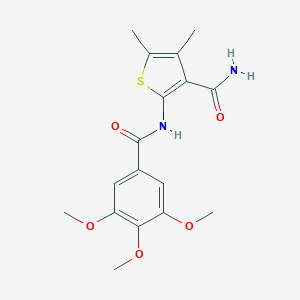
1-(3-Phenylpropanoyl)indoline
Übersicht
Beschreibung
1-(3-Phenylpropanoyl)indoline, also known as CPI, is a chemical compound that belongs to the family of indole derivatives. CPI has been studied extensively due to its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities : Novel derivatives of 1-(3-Phenylpropanoyl)indoline have been synthesized and shown to exhibit promising antimicrobial and antioxidant activities. These compounds have been evaluated for their in vitro activities against gram-positive and gram-negative bacteria and fungi (Pushpa, Naraboli, & Biradar, 2017).
Anti-inflammatory Agents : Some derivatives of 1-(3-Phenylpropanoyl)indoline have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential applications in treating inflammation-related conditions (Rehman, Saini, & Kumar, 2022).
Organic Microchemistry : Research has shown that compounds based on the skeleton of indoline heterocyclic rings, including 1-(3-Phenylpropanoyl)indoline, exhibit various biological activities like antifungal and pest control. These findings were part of a comprehensive organic microchemistry experiment (Li et al., 2021).
Norepinephrine Reuptake Inhibitors : 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines, structurally related to 1-(3-Phenylpropanoyl)indoline, have been identified as potent and selective norepinephrine reuptake inhibitors, suggesting their potential application in treating neuropathic pain and other conditions (Vu et al., 2010).
Anticancer Activity : A study on spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, related to 1-(3-Phenylpropanoyl)indoline, has demonstrated promising anticancer activity against MCF-7 cancer cell lines (Gobinath et al., 2020).
Total Synthesis of Indoline Alkaloids : The cyclopropanation strategy has been used for the total synthesis of indoline alkaloids, which are known for their diverse and complex structures contributing to potent biological activities (Zhang, Song, & Qin, 2011).
Antileishmanial and Antioxidant Activities : Novel indolyl-coumarin hybrids, structurally similar to 1-(3-Phenylpropanoyl)indoline, have shown significant antileishmanial and antioxidant activities (Sangshetti et al., 2016).
Antiprotozoal Activity : A derivative of 1-(3-Phenylpropanoyl)indoline has been evaluated for its antiprotozoal activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei (Guillon et al., 2019).
Wirkmechanismus
Target of Action
1-(3-Phenylpropanoyl)indoline is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
The mode of action of 1-(3-Phenylpropanoyl)indoline is likely related to its interaction with its targets, leading to changes at the molecular level
Biochemical Pathways
Indole derivatives, including 1-(3-Phenylpropanoyl)indoline, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . The shikimate pathway is also known for the biosynthesis of indoles . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKPYYPIJHNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropanoyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B463964.png)
![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B463988.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)
![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B464049.png)
![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464061.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)